molecular formula C11H9ClN2O2 B2852318 3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 71814-49-8

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B2852318
CAS RN: 71814-49-8
M. Wt: 236.66
InChI Key: HYRKJXNJFRMWLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazolin-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial activity . Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .

Antifungal Activity

Similar to its antimicrobial properties, the compound has also been tested for its antifungal activity . The synthesized derivatives of the compound were chosen for testing their biological activities as antifungal agents .

Anticancer Activity

The compound has been evaluated for its potential anticancer properties . Some derivatives of the compound were synthesized and tested for their biological activities as anticancer agents .

Drug Likeness and ADMET Analysis

The compound has been analyzed for its drug likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . The analysis showed that the molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug .

Quantum Chemical Computations

The compound has been studied using quantum chemical computations . The computations revealed that the molecule was relatively stable and has a high electrophilic nature .

Molecular Docking Investigations

Molecular docking investigations have been conducted on the compound . The investigations revealed a high affinity of the compound for binding within the active sites of antibacterial and antimalarial proteins .

properties

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(11(16)13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRKJXNJFRMWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

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